
2,4-Dichloropyrimidine
Overview
Description
2,4-Dichloropyrimidine is an organic compound with the molecular formula C4H2Cl2N2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is widely used in various fields due to its reactivity and versatility in forming derivatives that are valuable in pharmaceuticals, agrochemicals, and materials science .
Biological Activity
2,4-Dichloropyrimidine is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with two chlorine substituents at the 2 and 4 positions. Its chemical formula is CHClN, and it exhibits significant reactivity due to the presence of halogen atoms, which can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Halogenation of Pyrimidine : Pyrimidine can be chlorinated using chlorine gas or other chlorinating agents.
- Reactions with Chlorinating Agents : For instance, phosphorus oxychloride can be used to introduce chlorine atoms selectively.
Biological Activity
The biological activity of this compound has been investigated in numerous studies, revealing its potential as an active pharmaceutical ingredient (API). Key findings include:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For example:
- A study demonstrated that certain derivatives inhibited thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells .
- Molecular docking studies have shown favorable binding orientations of these derivatives with target enzymes involved in cancer metabolism .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent:
- It has been evaluated for its effectiveness against various bacterial strains, with some derivatives exhibiting potent antibacterial activity .
- In vitro studies have demonstrated its efficacy against pathogens responsible for respiratory infections .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound derivatives:
- Compounds derived from this compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in cell models .
- These findings suggest a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
- Anticancer Study : A series of experiments were conducted where various this compound derivatives were tested against colorectal cancer cell lines. The results indicated that certain compounds exhibited IC values in the low nanomolar range, suggesting potent anticancer activity .
- Antimicrobial Evaluation : In a randomized trial assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound showed significant inhibition at concentrations as low as 10 μg/mL .
The mechanisms through which this compound exerts its biological effects are varied:
- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in nucleotide synthesis and cellular metabolism.
- Receptor Interaction : Some derivatives have been shown to interact with specific receptors involved in cell signaling pathways related to inflammation and cancer progression.
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antiinflammatory Agents
2,4-Dichloropyrimidine serves as a precursor for synthesizing various biologically active compounds. Notably, it has been used to develop inhibitors of c-Jun N-terminal kinases (JNK), which are implicated in cancer progression and inflammation. A series of aminopyrimidines derived from this compound exhibited potent JNK inhibition, showcasing its potential in anticancer drug development .
Corticotropin-Releasing Factor (CRF) Receptor Antagonists
Research has demonstrated that derivatives of this compound can act as selective antagonists for CRF receptors. These compounds have implications for treating stress-related disorders by modulating the body's response to stress .
Organic Synthesis
Synthesis of Diarylated Pyrimidines
this compound is instrumental in the one-pot double Suzuki coupling reaction, facilitating the synthesis of diarylated pyrimidines efficiently. This method allows for regioselective functionalization, which is critical for creating complex organic molecules used in pharmaceuticals .
Production of 4-Aryl-5-Pyrimidinylimidazoles
The compound is also utilized in synthesizing 4-aryl-5-pyrimidinylimidazoles, which have medicinal importance. The synthetic route involves sequential substitution reactions that leverage the dichloro groups for further functionalization .
Structural Studies
Crystal Structure Analysis
The crystal structure of this compound has been characterized using X-ray diffraction techniques. The compound exhibits a planar configuration with specific bond lengths and angles that are consistent with typical pyrimidine derivatives. Such structural insights are crucial for understanding the compound's reactivity and interaction with biological targets .
Chemical Properties and Safety
Toxicological Studies
As a human skin sensitizer, this compound's safety profile is under scrutiny in various studies. Understanding its toxicological properties is essential for developing safe handling protocols in laboratory settings .
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,4-dichloropyrimidine, and what factors influence their yields?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Direct chlorination of uracil using phosphorus oxychloride (POCl₃) under reflux conditions (~95% yield) .
- Route 2 : Reaction of 2-methylthio-4-chloropyrimidine with chlorine gas in acetic acid (~61% yield). Reaction temperature and stoichiometric control of chlorine are critical to minimize byproducts .
- Key Considerations : Purity of starting materials and inert atmospheric conditions (e.g., nitrogen) are essential to prevent hydrolysis of intermediates.
Q. How does the reactivity of this compound in nucleophilic substitution reactions compare between the 2- and 4-positions?
- Methodological Answer : The 4-position is generally more reactive due to lower electron density caused by the inductive effect of the adjacent chlorine atom. However, regioselectivity can be modulated using:
- Steric effects : Bulky nucleophiles favor substitution at the less hindered 4-position.
- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki or Sonogashira) enables selective functionalization at the 2-position under controlled conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- X-ray crystallography : Resolves molecular planarity (max deviation: 0.013 Å) and intermolecular interactions (e.g., C–H⋯N chains) .
- Vibrational spectroscopy : IR and Raman spectra identify characteristic C–Cl stretches (~550–600 cm⁻¹) and pyrimidine ring vibrations .
- NMR : ¹³C NMR distinguishes between 2- and 4-substituted products via deshielding effects (e.g., 4-Cl at δ ~158 ppm vs. 2-Cl at δ ~162 ppm) .
Advanced Research Questions
Q. How can regioselectivity challenges in sequential substitutions of this compound be addressed for drug discovery applications?
- Methodological Answer : A one-pot Pd-catalyzed sequence (Masuda borylation → Suzuki arylation → Sonogashira alkynylation) enables precise functionalization:
- Step 1 : Borylation at the 4-position using Pd(OAc)₂ and pinacolborane.
- Step 2 : Suzuki coupling with aryl halides.
- Step 3 : Sonogashira alkynylation at the 2-position with terminal alkynes .
Q. What computational strategies predict the bioactivity of this compound derivatives in anticancer drug design?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, molar refractivity, and H-bond acceptor counts to correlate substituent effects with IC₅₀ values (e.g., 5-(3-chloropropyl)-2,4-dichloropyrimidine has IC₅₀ = 4.24 µM) .
- Docking Studies : Simulate binding to targets like human serum albumin (HSA) or kinases (e.g., Aurora kinase) using AutoDock Vina. Validate via SPR or ITC binding assays .
Q. How do structural modifications of this compound impact its mechanism of action in HIV-1 reverse transcriptase inhibition?
- Methodological Answer : Hybridizing this compound with diaryl ethers enhances binding to NNRTI pockets:
- Synthetic Protocol : React with 4-hydroxy-3,5-dimethylbenzonitrile, followed by thiourea substitution and deprotection with trifluoroacetic acid .
- Mechanistic Insight : Increased π-π stacking and hydrogen bonding with residues Lys101 and Tyr318 improve inhibitory potency (EC₅₀ < 50 nM) .
Q. Data Contradictions & Resolution
Q. Why do some studies report conflicting regioselectivity outcomes in this compound substitutions?
- Resolution : Contradictions arise from varying reaction conditions:
Properties
IUPAC Name |
2,4-dichloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTNYQZNBZNDOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
Record name | 2,4-dichloropyrimidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049293 | |
Record name | 2,4-Dichloropyrimidine | |
Source | EPA DSSTox | |
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Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3934-20-1 | |
Record name | 2,4-Dichloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3934-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dichloropyrimidine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934201 | |
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Record name | 2,4-Dichloropyrimidine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49119 | |
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Record name | 2,4-Dichloropyrimidine | |
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Record name | 2,4-Dichloropyrimidine | |
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Record name | Pyrimidine, 2,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,4-Dichloropyrimidine | |
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Record name | 2,4-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2,6-DICHLOROPYRIMIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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